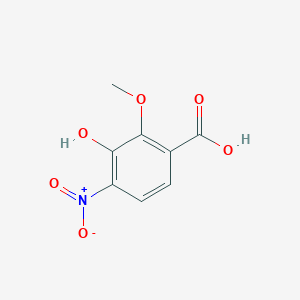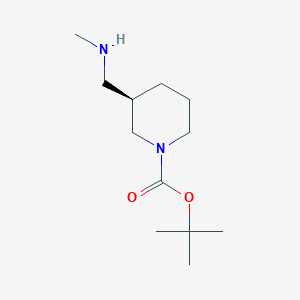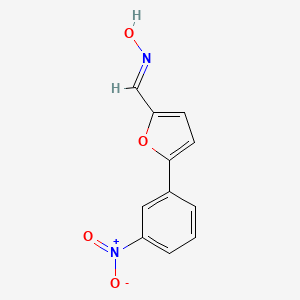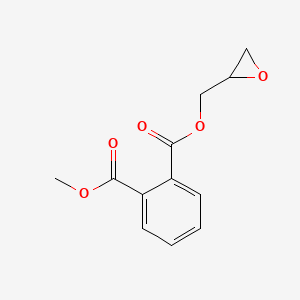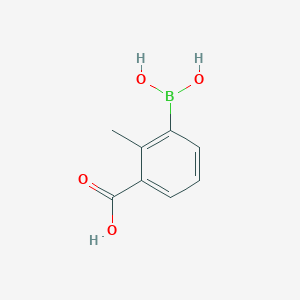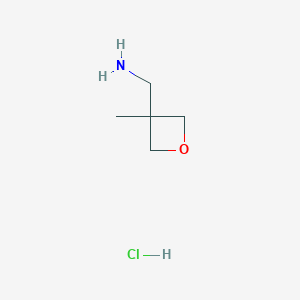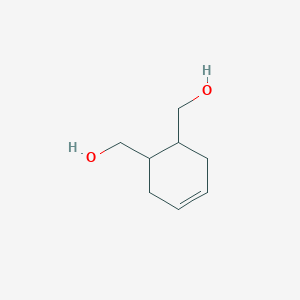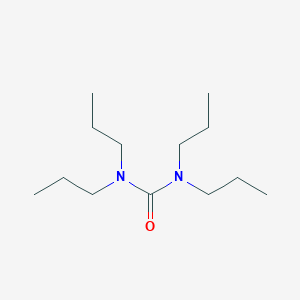![molecular formula C10H16O2 B3046920 Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- CAS No. 132663-73-1](/img/structure/B3046920.png)
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-
Übersicht
Beschreibung
“Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-” is a chemical compound that is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) . BCP is a starting material for polymers and a useful reagent for click chemistry and biological studies .
Synthesis Analysis
The synthesis of BCP involves the photochemical addition of propellane to diacetyl, which allows the construction of the bicyclo[1.1.1]pentane (BCP) core. This is followed by a haloform reaction of the formed diketone in batch, which yields BCP in a multigram amount . The synthesis process also includes representative gram-scale transformations of the diacid to obtain various BCP-containing building blocks such as alcohols, acids, amines, trifluoroborates, amino acids, etc., for medicinal chemistry .Molecular Structure Analysis
The molecular structure of BCP is characterized by a bicyclo[1.1.1]pentane core, which is a compact and rigid structure . The specific structure of “Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)-” would include additional functional groups attached to this core, but specific details about these groups are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Glycyrrhetinic Acid and Cancer Research
Glycyrrhetinic acid, a pentacyclic triterpene, is highlighted for its potential in cancer treatment. Its semisynthetic derivatives demonstrate significant cytotoxic effects towards various cancer cells, making it a promising scaffold for future anticancer agents. The critical structural features contributing to its cytotoxic effects include the C-3(OH) at ring A and C30-CO2H at ring E, enabling further chemical diversity for improved effects. This suggests that derivatives of pentacyclic triterpenes, potentially including bicyclo[1.1.1]pentane derivatives, could be explored for their anticancer capabilities (Hussain et al., 2021).
Triterpenes in Neurodegenerative and Psychiatric Diseases
Ursolic acid, another pentacyclic triterpenoid, has been evaluated for its therapeutic potential in neurodegenerative and psychiatric diseases. Its protective effects are primarily linked to its anti-inflammatory and antioxidant properties, suggesting that structurally similar compounds might also possess beneficial effects in managing such conditions (Ramos-Hryb et al., 2017).
Pentacyclic Triterpenes as Antibacterial Agents
Research on asiatic and ursolic acids, both pentacyclic triterpenes, demonstrates their promising antibacterial properties against both planktonic and biofilm cultures of pathogenic bacteria. This review underscores the potential of these compounds in developing future pharmaceuticals to combat antibiotic-resistant bacteria (Sycz et al., 2022).
Therapeutic Potential of Pentacyclic Triterpenes
A review on semisynthetic derivatives of pentacyclic triterpenes, including their therapeutic potential across a spectrum of diseases, highlights the importance of chemical derivatization to improve bioavailability and therapeutic effects. This suggests that modifications to the bicyclo[1.1.1]pentane core could yield promising candidates for clinical trials (Nistor et al., 2022).
Eigenschaften
IUPAC Name |
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2,3)10-4-9(5-10,6-10)7(11)12/h4-6H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIRUOYXBPCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12CC(C1)(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438145 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132663-73-1 | |
| Record name | Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



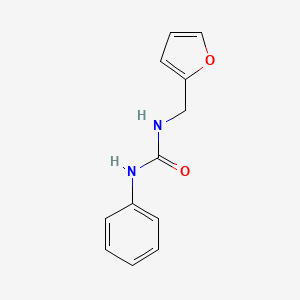
![(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid](/img/structure/B3046843.png)

